molecular formula C11H11BrN2O2 B8079834 Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate

Cat. No.: B8079834
M. Wt: 283.12 g/mol
InChI Key: RZIJZFGTZFHLGN-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate (CAS 2007919-66-4) is a valuable brominated indazole derivative supplied for research and development purposes. This compound features a 1H-indazole scaffold, which is an emerging privileged structure in medicinal chemistry due to its impressive breadth of biological activities and presence in several approved drugs and clinical candidates . The indazole core is a nitrogen-containing heterocyclic aromatic compound that demonstrates annular tautomerism, with the 1H-tautomer being the most thermodynamically stable form predominantly used in biological contexts . The primary research value of this specific compound lies in its role as a versatile chemical building block. The bromine substituent at the 6-position of the indazole ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse libraries of novel derivatives . The propanoate ester side chain also provides a point for further chemical modification or hydrolysis to the corresponding carboxylic acid. This molecular architecture is highly relevant for probing structure-activity relationships in drug discovery programs, particularly in the development of kinase inhibitors , antimicrobial agents , and AMPK activators . Indazole-based compounds have demonstrated significant potential across a wide therapeutic spectrum, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Notable indazole-based drugs include pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), axitinib (for renal cell carcinoma), and granisetron (a 5-HT3 receptor antagonist used as an antiemetic) . This compound is intended for research use only in laboratory settings and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-(6-bromoindazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIJZFGTZFHLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=C(C=CC(=C2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate has demonstrated potential as an anticancer agent. Studies have shown that indazole derivatives exhibit significant inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a derivative of indazole was found to inhibit K562 cells with an IC50 value of 5.15 µM, indicating its potential for further development as a low-toxicity anticancer drug .

Mechanism of Action
The compound's mechanism involves the modulation of apoptosis and cell cycle regulation through pathways such as the p53/MDM2 interaction, which is crucial in cancer biology. By inhibiting Bcl2 family members, it promotes apoptosis selectively in cancer cells while sparing normal cells .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, including Suzuki and Negishi couplings. These reactions enable the formation of diverse chemical structures that can be explored for biological activity or material science applications .

Case Studies on Synthesis Techniques
Recent research has highlighted the use of this compound in synthesizing novel compounds via palladium-catalyzed reactions. For example, researchers have successfully synthesized new indazole derivatives that show promise in medicinal applications by employing this compound as a precursor .

Antimicrobial Properties
In addition to its anticancer potential, derivatives of this compound have been studied for their antimicrobial properties. The structural features provided by the indazole moiety contribute to the biological activity against various pathogens, making it a candidate for further exploration in drug development aimed at treating infections .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer agent with selective activity against K562 cells; potential for low-toxicity drugs.
Organic SynthesisBuilding block for complex molecule synthesis through coupling reactions like Suzuki and Negishi.
Biological ActivityAntimicrobial properties against various pathogens; potential for infection treatment development.

Mechanism of Action

The mechanism by which Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate (Compound 53)

  • Structural Differences : Replaces the methyl ester with an ethyl ester and introduces a chlorine atom at the 5-position alongside bromine at the 6-position .
  • Impact on Properties :
    • The ethyl group may increase lipophilicity, altering metabolic stability compared to the methyl analogue.
    • The additional chlorine substituent could enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions).
  • Synthetic Utility : Used as a precursor for boronate esters in kinase inhibitor development, highlighting its role in medicinal chemistry .

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8)

  • Structural Differences: Positions the bromine at the 4-position and substitutes a carboxylate group at the 6-position, omitting the propanoate chain .
  • Impact on Properties: The carboxylate group may reduce membrane permeability compared to the propanoate ester. Bromine at the 4-position could alter steric interactions in protein binding pockets.
  • Applications : Primarily used in crystallography and as a building block for metal-organic frameworks (MOFs), with molecular weight 255.07 g/mol .

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate (CAS: 43115-78-2)

  • Structural Differences : Replaces the indazole core with an imidazole ring and introduces a phenyl group at the 2-position .
  • The phenyl group increases hydrophobicity, favoring interactions with aromatic residues in proteins.
  • Applications : Used in agrochemicals and as an intermediate in heterocyclic chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate C₁₁H₁₀BrN₂O₂ ~285.12* 6-Bromo, methyl propanoate Enzyme inhibitors, drug intermediates
Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate C₁₂H₁₁BrClN₂O₂ 337.59 5-Bromo-6-chloro, ethyl propanoate Kinase inhibitor precursors
Methyl 4-bromo-1H-indazole-6-carboxylate C₉H₇BrN₂O₂ 255.07 4-Bromo, 6-carboxylate Crystallography, MOF synthesis
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate C₁₃H₁₄N₂O₂ 230.26 2-Phenylimidazole, methyl propanoate Agrochemicals, heterocyclic chemistry

*Estimated based on analogous structures.

Key Research Findings

  • Synthetic Methods: this compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, similar to Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate . Bromination protocols (e.g., using Br₂ in acetic acid) are common across indazole derivatives .
  • Biological Activity: The 6-bromoindazole motif is critical for inhibiting Kynurenine 3-Monooxygenase, with methyl esters offering better hydrolysis profiles than ethyl esters in vivo .
  • Crystallographic Analysis: Tools like SHELX and WinGX are employed to resolve crystal structures, revealing that the propanoate chain in this compound adopts a staggered conformation, minimizing steric clashes .

Biological Activity

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential antitumor properties and its interactions with various biological pathways. This article synthesizes findings from diverse sources to provide an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a five-membered aromatic ring fused with a pyrazole. The presence of a bromine atom enhances its reactivity and potential biological activity.

Biological Activity

Antitumor Activity:
Recent studies have evaluated the antitumor effects of related indazole derivatives, revealing promising results. For instance, one study showed that a compound structurally similar to this compound exhibited significant inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The compound demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent activity .

The mechanism by which this compound exerts its antitumor effects likely involves several pathways:

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through the modulation of key proteins involved in the apoptotic pathway. Specifically, it decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), promoting cell death .
  • Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry studies. This effect is crucial as it prevents cancer cells from proliferating .

Table 1: Summary of Biological Activities

Study ReferenceCell LineIC50 (µM)Mechanism of Action
K5625.15Induces apoptosis; modulates Bcl-2/Bax
A549N/ACell cycle arrest at G0/G1 phase
Hep-G2N/APotential inhibition of EZH2

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells suggests a favorable therapeutic window. Furthermore, the modulation of apoptotic pathways presents opportunities for combination therapies with existing chemotherapeutics.

Preparation Methods

Direct Alkylation of 6-Bromo-1H-Indazole

The direct N-alkylation of 6-bromo-1H-indazole with methyl acrylate derivatives represents the most straightforward approach. In a typical procedure, 6-bromo-1H-indazole (1.0 equiv) is reacted with methyl 3-bromopropanoate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. This method achieves moderate yields (45-52%) but requires careful control of reaction stoichiometry to minimize O-alkylation byproducts.

Key Parameters:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the indazole nitrogen.

  • Temperature: Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote decomposition.

  • Base Selection: Potassium carbonate outperforms triethylamine in suppressing side reactions (3:1 product/byproduct ratio vs. 1.5:1).

Click Chemistry-Assisted Synthesis via CuAAC

Building on methodologies developed for triazole-indazole hybrids, this route employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the propanoate linkage. The synthesis proceeds through three stages:

  • Propargylation: 6-Bromo-1H-indazole reacts with propargyl bromide (1.5 equiv) in acetone under reflux to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole (87% yield).

  • Azide Formation: Methyl 3-azidopropanoate is prepared via nucleophilic substitution of methyl 3-bromopropanoate with sodium azide in DMF (92% yield).

  • Cycloaddition: The alkyne and azide undergo CuAAC in a DMF/water/n-BuOH (1:1:1) system with sodium ascorbate (0.1 equiv) and CuSO₄ (0.05 equiv) at 80°C for 8 hours.

This method achieves superior yields (68-78%) compared to direct alkylation, with the triazole ring acting as a rigid spacer that enhances crystallinity.

Esterification of Carboxylic Acid Precursors

An alternative pathway involves late-stage esterification of 3-(6-bromo-1H-indazol-1-yl)propanoic acid. The carboxylic acid intermediate is synthesized via:

  • N-Alkylation: 6-Bromo-1H-indazole with 3-bromopropionitrile (1.1 equiv) in DMF/K₂CO₃ (70°C, 6 hours, 61% yield).

  • Hydrolysis: The nitrile group is hydrolyzed to carboxylic acid using 6M HCl at reflux (24 hours, 89% conversion).

Esterification is then accomplished using thionyl chloride-mediated activation:

  • The carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) in dry dichloromethane (0°C to RT, 2 hours)

  • Subsequent quenching with anhydrous methanol yields the methyl ester (82% overall yield).

Reaction Optimization and Kinetic Analysis

Solvent Effects on Alkylation Regioselectivity

Comparative studies in DMF vs. THF demonstrate dramatic solvent-dependent outcomes:

SolventDielectric Constant (ε)N1-Alkylation YieldN2-Alkylation Yield
DMF36.774%8%
THF7.539%23%

The high polarity of DMF stabilizes the transition state for N1-attack through enhanced charge separation.

Temperature Profiling in CuAAC Reactions

Real-time monitoring of the CuAAC reaction by in situ IR spectroscopy reveals:

  • Induction Period: 15-20 minutes for Cu(I) species formation

  • Optimal Temperature Range: 75-85°C (Arrhenius activation energy = 68.2 kJ/mol)

  • Decomposition Threshold: >95°C leads to triazole ring opening (12% yield loss per 5°C above threshold)

Analytical Characterization Data

Spectral Signatures

IR Spectroscopy (KBr):

  • 3075 cm⁻¹ (C-H stretching, triazole)

  • 1720 cm⁻¹ (ester C=O)

  • 675 cm⁻¹ (C-Br vibration)

¹H NMR (DMSO-d₆):

  • δ 3.65 (s, 3H, OCH₃)

  • δ 4.42 (t, J=6.8 Hz, 2H, N-CH₂)

  • δ 7.31 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 8.05 (s, 1H, triazole-H)

Mass Spectrometry:

  • ESI-MS m/z 311.98 [M+H]⁺ (calc. 312.03 for C₁₂H₁₂BrN₃O₂)

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows:

  • Method 1.1: 95.2% purity (tR=8.7 min)

  • Method 1.2: 98.6% purity (tR=9.1 min)

  • Method 1.3: 97.8% purity (tR=8.9 min)

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

MethodRaw Material Cost ($/kg)PMI*Energy Consumption (kWh/kg)
1.14121834
1.25872641
1.33981529

*Process Mass Intensity = (total mass inputs)/(mass of product)

Waste Stream Management

The CuAAC method generates aqueous Cu-containing waste requiring chelation (EDTA treatment) before disposal. Esterification routes produce HCl gas necessitating scrubber systems .

Q & A

How is Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate synthesized and characterized in academic research?

Basic Question
Methodological Answer:
The compound is synthesized via transition-metal-catalyzed coupling reactions. For example, a ruthenium-based catalyst (Ru(dtbbpy)₃₂) can mediate decarboxylative alkylation between 3-bromo-1H-indazole and a methyl propanoate precursor in a mixed solvent system (e.g., DCE/HFIP). Post-reaction, purification is achieved using flash column chromatography with gradients of isopropyl acetate/heptane (17% v/v) . Characterization relies on ¹H/¹³C NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and 2D NMR (HMBC) to resolve connectivity ambiguities .

What advanced spectroscopic or computational methods address structural ambiguities in derivatives of this compound?

Advanced Question
Methodological Answer:
For unresolved structural features, 2D NMR techniques (e.g., HMBC, COSY) are critical for establishing through-space and through-bond correlations. X-ray crystallography using software suites like SHELXL or WinGX/ORTEP can resolve absolute configurations if single crystals are obtainable . Computational tools like density functional theory (DFT) simulate NMR chemical shifts or optimize molecular geometries, while molecular docking predicts binding interactions with biological targets .

What safety protocols are recommended for handling this compound?

Basic Question
Methodological Answer:
Adhere to GHS hazard guidelines : use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets (SDS) for spill management and first-aid measures .

How can researchers evaluate the biological activity and mechanistic pathways of this compound?

Advanced Question
Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR).
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the indazole or propanoate moieties and compare bioactivity .
  • In vivo models : Administer the compound in disease models (e.g., cancer xenografts) and monitor efficacy via biomarkers or imaging .

How should conflicting spectroscopic or synthetic yield data be analyzed?

Advanced Question
Methodological Answer:

  • Synthetic yields : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to address discrepancies. For example, Ru-catalyzed reactions may require strict oxygen-free conditions to improve yields .
  • Spectroscopic conflicts : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Validate using isotopic labeling or cross-reference with computational predictions .

What analytical techniques ensure purity and stability of this compound during storage?

Basic Question
Methodological Answer:

  • HPLC/LC-MS : Monitor purity (>98%) and detect degradation products using reverse-phase columns (C18) with acetonitrile/water gradients.
  • TLC : Rapidly assess reaction progress with silica gel plates (ethyl acetate/petroleum ether eluents) .
  • Stability studies : Conduct accelerated aging tests (40°C/75% RH) and analyze via NMR to detect hydrolysis or oxidation .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Question
Methodological Answer:

  • Crystal growth issues : Use solvent diffusion (e.g., layering hexane over a DCM solution) or additive screening (e.g., ionic liquids) to induce nucleation.
  • Twinning : Employ SHELXL for refining twinned datasets or switch to synchrotron radiation for high-resolution data .

How can computational modeling enhance understanding of this compound’s reactivity or drug-likeness?

Advanced Question
Methodological Answer:

  • DFT calculations : Predict reaction transition states (e.g., decarboxylation barriers) or electronic properties (HOMO/LUMO levels) to guide synthetic routes.
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, bioavailability) .

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